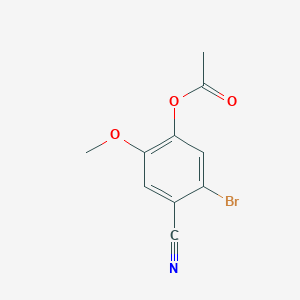

5-Bromo-4-cyano-2-methoxyphenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-4-cyano-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXPDEWOKWKDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C(=C1)Br)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246900 | |

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515832-53-8 | |

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515832-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 5-Bromo-4-cyano-2-methoxyphenyl acetate for Advanced Pharmaceutical Synthesis

Introduction: The Unseen Architect in Modern Drug Discovery

In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical intermediates. These compounds, while not the final active pharmaceutical ingredient (API), are the unsung heroes that enable the efficient and precise construction of complex molecular architectures. 5-Bromo-4-cyano-2-methoxyphenyl acetate, a polysubstituted aromatic compound, has emerged as a strategic building block, particularly in the synthesis of novel therapeutics. Its unique constellation of functional groups—a bromine atom, a nitrile group, a methoxy ether, and a phenyl acetate—offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and potential applications, underscoring its significance as a pivotal intermediate in the quest for new medicines.

Physicochemical Properties and Structural Data

A thorough understanding of a chemical intermediate's properties is fundamental to its effective application in synthesis. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 515832-53-8 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO₃ | [3] |

| Molecular Weight | 270.08 g/mol | [3] |

| Appearance | Solid | |

| InChI | 1S/C10H8BrNO3/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-4H,1-2H3 | |

| SMILES | BrC1=CC(OC(C)=O)=C(OC)C=C1C#N |

Note: Experimentally determined data such as melting point and solubility are not widely available in public literature and should be determined empirically upon synthesis or acquisition.

Synthesis of this compound: A Proposed Pathway

Caption: Proposed synthetic workflow for this compound.

Step 1: Bromination of Vanillin

The synthesis commences with the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The position para to the hydroxyl group is already occupied by the aldehyde, and the position ortho to the strongly activating hydroxyl group is the most nucleophilic, leading to regioselective bromination.

-

Protocol:

-

Dissolve vanillin in a suitable solvent such as acetic acid.

-

Slowly add a brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), to the solution at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is typically poured into water to precipitate the product.

-

The solid 5-bromovanillin is collected by filtration, washed with water, and dried.

-

Step 2: Conversion of Aldehyde to Nitrile

The transformation of the aldehyde group of 5-bromovanillin into a nitrile is a crucial step. A common and effective method is the conversion of the aldehyde to an aldoxime, followed by dehydration.

-

Protocol:

-

React 5-bromovanillin with hydroxylamine hydrochloride in a solvent like ethanol or pyridine.

-

The resulting aldoxime is then dehydrated using a reagent such as acetic anhydride, which can be heated to drive the reaction to completion.

-

The product, 5-bromo-4-hydroxy-3-methoxybenzonitrile, can be isolated by extraction and purified by recrystallization or column chromatography.

-

Step 3: Acetylation of the Phenolic Hydroxyl Group

The final step is the protection of the phenolic hydroxyl group as an acetate ester. This is a standard transformation that enhances the stability of the compound and can modify its reactivity in subsequent synthetic steps.

-

Protocol:

-

Dissolve the 5-bromo-4-cyano-2-methoxyphenol precursor in a suitable solvent, such as dichloromethane or ethyl acetate.

-

Add a base, for example, triethylamine or pyridine, to act as an acid scavenger.

-

Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound.

-

Reactivity and Application as a Chemical Intermediate

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. The acetate group serves as a protecting group for the phenol, which can be readily deprotected under basic or acidic conditions to reveal the free hydroxyl group for further functionalization.

Caption: Reactivity map of this compound.

A significant, albeit indirect, application highlighting the importance of the core structure of this intermediate is in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone . While patents for Finerenone describe the cyanation of 4-bromo-2-methoxybenzaldehyde, a closely related precursor, the strategic placement of the bromo, cyano, and methoxy groups in this compound makes it a highly valuable starting material for the synthesis of Finerenone and its analogs. The bromo- and cyano-substituted phenyl ring is a key pharmacophoric element in these dihydropyridine-based drugs.[4][5]

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.

-

Safety: this compound is classified as harmful if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a quintessential example of a modern chemical intermediate—a molecule strategically designed with multiple reactive sites to facilitate the efficient construction of complex, high-value molecules. Its utility, particularly in the context of synthesizing pharmacologically relevant compounds like Finerenone, underscores the importance of such building blocks in contemporary drug discovery and development. As the demand for more sophisticated and targeted therapeutics continues to grow, the role of versatile intermediates like this compound will undoubtedly expand, enabling chemists to explore new chemical space and accelerate the delivery of novel medicines to patients in need.

References

-

Process for the preparation of (4S)4-(4-cyano- 2-methoxyphenyl)-5-ethoxy-2,8-dimethyl. (2025, December 10). Technical Disclosure Commons. Retrieved from [Link]

- Bayer Schering Pharma AG. (2017). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s) (Patent No. WO2017032678A1). Google Patents.

-

Finerenone, BAY 94-8862. (2016, February 9). New Drug Approvals. Retrieved from [Link]

- Bayer Healthcare LLC. (2019). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S) (Patent No. US10392384B2). Google Patents.

- Bayer Pharma Aktiengesellschaft. (2016). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient (Patent No. WO2016016287A1). Google Patents.

- MSN Laboratories Private Limited. (2023). Process for the preparation of finerenone and intermediates thereof (Patent No. WO2023205164A1). Google Patents.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 445007-64-7|2-Bromo-4,5-diethoxybenzonitrile|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. WO2017032678A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Spectroscopic Elucidation of 5-Bromo-4-cyano-2-methoxyphenyl acetate: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 5-Bromo-4-cyano-2-methoxyphenyl acetate, a substituted aromatic compound, presents a unique combination of functional groups—a nitrile, an ester, a methoxy group, and a bromine atom—each contributing distinct spectroscopic signatures. This technical guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. As a self-validating system, the congruence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment. While experimental data for this specific molecule is not publicly available, this guide will utilize established spectroscopic principles to present and interpret a set of illustrative data, offering a comprehensive roadmap for researchers encountering similar structures.

Chemical Structure and Expected Spectroscopic Features

The structure of this compound dictates the anticipated spectroscopic behavior. The aromatic ring is tetrasubstituted, which will simplify the aromatic region of the ¹H NMR spectrum. The presence of a bromine atom will be particularly evident in the mass spectrum due to its characteristic isotopic pattern. The nitrile and acetate functional groups will give rise to prominent signals in the IR and ¹³C NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A standard protocol for acquiring high-resolution NMR spectra would involve dissolving 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), and transferring the solution to a 5 mm NMR tube.[2] The spectra would be recorded on a 400 MHz or higher field spectrometer.

Figure 1: Workflow for NMR data acquisition and processing.

¹H NMR Data (Illustrative)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.85 | s | 1H | H-6 | The proton at position 6 is deshielded by the adjacent bromine atom and the para-cyano group. It appears as a singlet due to the absence of adjacent protons. |

| 7.10 | s | 1H | H-3 | The proton at position 3 is shielded by the ortho-methoxy group and appears as a singlet. |

| 3.90 | s | 3H | -OCH₃ | The methoxy group protons are in a typical chemical shift range for this functional group and appear as a sharp singlet. |

| 2.35 | s | 3H | -OCOCH₃ | The methyl protons of the acetate group are also in their characteristic region and appear as a singlet. |

¹³C NMR Data (Illustrative)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 168.5 | C=O (acetate) | The carbonyl carbon of the ester is significantly deshielded. |

| 151.0 | C-2 | The carbon bearing the methoxy group is deshielded. |

| 145.0 | C-4 | The carbon attached to the acetate group is deshielded. |

| 135.0 | C-6 | The carbon attached to the bromine atom shows a characteristic shift. |

| 120.0 | C-5 | The carbon attached to the cyano group. |

| 115.0 | C≡N | The nitrile carbon has a characteristic chemical shift in this region. |

| 112.0 | C-3 | Aromatic CH carbon. |

| 105.0 | C-1 | The carbon bearing the cyano group is also influenced by the adjacent bromine. |

| 56.5 | -OCH₃ | The carbon of the methoxy group. |

| 21.0 | -OCOCH₃ | The methyl carbon of the acetate group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3][4] For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique.[5][6]

Experimental Protocol: ATR-FTIR Spectroscopy

A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

Sources

A Senior Scientist's Guide to the Research Applications of Bromo-Cyano-Methoxyphenyl Compounds: From Synthesis to Therapeutic Potential

This guide provides an in-depth exploration of bromo-cyano-methoxyphenyl compounds, a chemical scaffold of significant interest in modern drug discovery and chemical biology. We will dissect the synthesis strategies, delineate key research applications, and provide validated experimental protocols to empower researchers, scientists, and drug development professionals in harnessing the potential of this versatile molecular framework. The narrative is structured to not only present methodologies but to explain the underlying scientific rationale, ensuring a robust and applicable understanding.

Introduction: The Architectural Promise of the Bromo-Cyano-Methoxyphenyl Scaffold

The bromo-cyano-methoxyphenyl scaffold is a privileged structure in medicinal chemistry. Its potential stems from the unique combination of its constituent functional groups, each contributing distinct physicochemical properties. The benzonitrile core is a versatile building block in organic synthesis[1]. The nitrile (-CN) group is a prominent pharmacophore found in over 30 approved pharmaceuticals; it can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, and can enhance metabolic stability[2][3]. The bromine atom introduces lipophilicity and can participate in halogen bonding, a critical interaction for improving binding affinity to biological targets. Finally, the methoxy (-OCH3) group can modulate solubility and metabolic pathways, often improving a compound's pharmacokinetic profile[4]. This guide illuminates the path from synthesizing these molecules to uncovering their biological functions.

Core Synthesis Strategies: Building the Scaffold

The synthesis of bromo-cyano-methoxyphenyl derivatives is adaptable, allowing for the creation of diverse libraries for screening. A common and robust method is the Knoevenagel condensation, particularly for producing phenylcyanoacrylate derivatives, which are valuable intermediates and can possess biological activity themselves[5][6].

Experimental Protocol: Knoevenagel Condensation for Isobutyl Phenylcyanoacrylate Synthesis

This protocol describes the synthesis of isobutyl phenylcyanoacrylates bearing bromo and methoxy substituents, adapted from established procedures[5][6].

Causality Statement: This base-catalyzed condensation is a highly efficient carbon-carbon bond-forming reaction. Piperidine is chosen as the catalyst because it is a secondary amine that effectively facilitates the deprotonation of the acidic methylene group of isobutyl cyanoacetate, forming a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. The reaction is typically run at room temperature to minimize side reactions.

Step-by-Step Methodology:

-

Reactant Preparation: In a 20 mL glass vial, combine equimolar amounts of the desired bromo-methoxy-substituted benzaldehyde (e.g., 3-bromo-4-methoxybenzaldehyde) and isobutyl cyanoacetate.

-

Catalyst Addition: Add a few drops of piperidine to the mixture while stirring. The reaction is initiated upon addition of the base.

-

Reaction: Allow the reaction to proceed for 48 hours at room temperature with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

-

Isolation: The product often precipitates out of the reaction mixture. Isolate the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold 2-propanol to remove unreacted starting materials and catalyst. Further purify the product by recrystallization from 2-propanol to yield the final crystalline compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Caption: General workflow for the Knoevenagel condensation synthesis.

Potential Research Applications in Oncology

The structural motifs within bromo-cyano-methoxyphenyl compounds are reminiscent of several successful anticancer agents, making oncology a primary area for research. Key mechanisms include cytotoxicity via tubulin disruption and enzyme inhibition.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin is a critical component of the cellular cytoskeleton, and its polymerization into microtubules is essential for cell division. Molecules that interfere with this process are potent antimitotic agents. Certain N-(5-methoxyphenyl) methoxybenzenesulphonamides, which feature the core bromo-methoxyphenyl structure, have demonstrated sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa, HT-29, and notably MCF7 (breast adenocarcinoma)[7]. These compounds are believed to exert their effect by inhibiting tubulin polymerization, potentially by binding to the colchicine site[7].

Data Presentation: Cytotoxicity of Bromo-Methoxyphenyl Derivatives

The following table summarizes representative cytotoxicity data for related compounds, highlighting their potential in cancer research.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bromophenol Derivative (WLJ18) | A549 (Lung) | 7.10 ± 0.53 | [8] |

| Bromophenol Derivative (WLJ18) | Bel7402 (Liver) | 9.68 ± 0.76 | [8] |

| N-(5-methoxyphenyl) Methoxybenzenesulphonamides | MCF7 (Breast) | Sub-micromolar | [7] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a self-validating system to assess a compound's ability to inhibit microtubule formation.

Causality Statement: This assay quantifies tubulin polymerization by measuring the increase in light scattering (absorbance) as tubulin monomers assemble into microtubules. The assay is conducted at 37°C, the optimal temperature for polymerization. A general tubulin buffer containing GTP is essential, as GTP hydrolysis is required for microtubule assembly. Paclitaxel is used as a positive control for polymerization promotion, while a known inhibitor like nocodazole or colchicine serves as a control for inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions to achieve the desired final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid solvent effects.

-

Assay Setup: In a 96-well plate, add the tubulin buffer and the test compound at various concentrations. Include wells for a negative control (DMSO vehicle) and a positive control (e.g., nocodazole).

-

Initiation: To initiate polymerization, add GTP (1 mM final concentration) and the tubulin solution to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition relative to the DMSO control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.

Mechanism of Action: Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for treating hormone-responsive breast cancer[9]. Several non-steroidal aromatase inhibitors, such as letrozole and anastrozole, are substituted benzonitriles. The para-nitrile group is often essential for inhibitory activity, as it is believed to mimic the carbonyl group of the natural substrate, androstenedione, by acting as a hydrogen bond acceptor in the enzyme's active site[2]. The bromo-cyano-methoxyphenyl scaffold provides a framework to develop novel aromatase inhibitors.

Caption: The PI3K/Akt pathway, a key cancer survival pathway potentially modulated by phenolic compounds[8].

General Biological Screening: The First Pass

Before delving into mechanistic studies, an initial screen for biological activity is necessary. The MTT assay is a robust, high-throughput colorimetric assay for assessing a compound's effect on cell viability and metabolic activity[8][10].

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Causality Statement: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. This provides a reliable measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, remove the media and add fresh media containing serial dilutions of the bromo-cyano-methoxyphenyl test compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours to assess time-dependent effects.

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the media and add an organic solvent (e.g., acidic isopropanol or DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Integrated Research Workflow and Future Directions

The exploration of bromo-cyano-methoxyphenyl compounds should follow a logical, multi-stage workflow. The initial synthesis of a focused library of compounds is followed by broad biological screening. Hits from this initial screen are then subjected to more detailed mechanistic studies and lead optimization.

Caption: A comprehensive workflow for evaluating the biological efficacy of novel compounds.

Future Directions:

-

Structure-Activity Relationship (SAR) Studies: Systematically modify the substitution pattern of the bromo, cyano, and methoxy groups on the phenyl ring to determine the optimal arrangement for biological activity.

-

Material Science: Explore the use of bromo-cyano-methoxyphenyl acrylates in copolymerization to create novel materials with tailored thermal or optical properties[6].

-

Antioxidant and Anti-inflammatory Research: Further investigate the potential of these compounds in models of oxidative stress and inflammation, building on preliminary findings with related bromophenol structures[8][11].

Conclusion

Bromo-cyano-methoxyphenyl compounds represent a class of molecules with considerable untapped research potential. Their accessible synthesis and the proven utility of their constituent functional groups make them attractive candidates for drug discovery programs in oncology, and potentially in other areas such as infectious diseases and inflammatory conditions. The protocols and workflows detailed in this guide provide a validated framework for scientists to systematically synthesize, screen, and characterize these compounds, paving the way for the discovery of novel chemical probes and therapeutic leads.

References

-

Li, W., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

-

Fricano, A. M., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. inno-pharma.com. Available at: [Link]

-

Chem-Impex. 3-Methoxybenzyl cyanide. chem-impex.com. Available at: [Link]

-

Fricano, A. M., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

-

González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. Available at: [Link]

-

Musso, L., et al. (2022). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

-

González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Chemspace. (2Z)-3-{3-bromo-4-[(2-cyanophenyl)methoxy]phenyl}-2-cyano-N-(4-methylphenyl)prop-2-enamide. chem-space.com. Available at: [Link]

-

Petrikaite, V., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at: [Link]

-

Wang, Y., et al. (2021). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

-

Al-Washli, A. S. A., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Chemical Synthesis and Industrial Applications of 4-Methoxybenzyl Cyanide. inno-pharma.com. Available at: [Link]

-

Chauhan, D., et al. (2024). Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen- 2-yl]-acetamide. Current Drug Discovery Technologies. Available at: [Link]

-

Al-Said, M. S., et al. (2007). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Synthetic Communications. Available at: [Link]

-

de Oliveira, C. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Pharmaceuticals. Available at: [Link]

-

Stock, C., et al. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for Synthetic Transformations of 5-Bromo-4-cyano-2-methoxyphenyl acetate

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthetic utility of 5-Bromo-4-cyano-2-methoxyphenyl acetate. This versatile building block is primed for a variety of cross-coupling and functional group transformations, making it a valuable intermediate in the synthesis of complex molecules. These application notes detail the underlying principles and provide step-by-step protocols for key reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and acetate deprotection.

Introduction to the Reagent: A Strategic Building Block

This compound is a polysubstituted aromatic compound featuring several key functional groups that can be selectively manipulated. Its molecular formula is C₁₀H₈BrNO₃ and it has a molecular weight of approximately 270.08 g/mol [1]. The strategic placement of the bromide, cyano, methoxy, and acetate groups makes it an attractive starting material for the synthesis of diverse molecular scaffolds.

-

Aryl Bromide: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl[2][3].

-

Cyano Group: The electron-withdrawing nature of the nitrile can influence the reactivity of the aromatic ring. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further diversification possibilities.

-

Acetate Group: This group serves as a protecting group for the phenol. Its removal via hydrolysis unmasks a reactive hydroxyl group, which can be used for etherification, esterification, or other nucleophilic reactions.

-

Methoxy Group: The methoxy group is a relatively stable ether that influences the electronic properties of the aromatic ring.

The following diagram illustrates the core structure of the starting material.

Caption: Structure of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Below are protocols for two of the most powerful and widely used transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide[3][4]. Its mild conditions and tolerance of a wide range of functional groups have made it a staple in medicinal chemistry[5].

Principle & Mechanism: The reaction is catalyzed by a palladium(0) species. The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aryl bromide.

-

Transmetalation: The organic group from the boronic acid (or ester), activated by a base, is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst[4].

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents:

-

This compound

-

Arylboronic acid or ester (e.g., Phenylboronic acid) (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

-

Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a substrate concentration of ~0.1 M.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |

| 3 | Thiophen-2-boronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 70-80 |

| Note: Yields are representative and may require optimization for specific substrates.[4][6] |

Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides[2][7]. This reaction is of immense importance in pharmaceutical synthesis, as the arylamine motif is a common feature in many drugs[8].

Principle & Mechanism: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl bromide to the Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst[7]. The choice of ligand is critical and is often a bulky, electron-rich phosphine.

Materials and Reagents:

-

This compound

-

Amine (primary or secondary) (1.1 - 1.5 equiv.)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., XantPhos, SPhos, BINAP) (2-6 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Experimental Protocol:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, stir the palladium precursor and the phosphine ligand in a small amount of the reaction solvent for 10-15 minutes.

-

Reaction Setup: To a dry Schlenk flask, add the base (e.g., NaOtBu, 1.5 equiv.) and this compound (1.0 equiv.).

-

Reagent Addition: Add the pre-formed catalyst solution, followed by the anhydrous, degassed solvent (e.g., Toluene) and then the amine (1.2 equiv.) via syringe.

-

Reaction: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

-

Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Separate the layers and wash the organic phase with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation:

| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) / XantPhos (2) | NaOtBu | Toluene | 100 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 100 | 70-85 |

| Note: The choice of base and ligand is crucial and often substrate-dependent. Stronger bases like NaOtBu are common, but may not be compatible with all functional groups.[8][9] |

Functional Group Manipulation: Acetate Deprotection

To reveal the phenolic hydroxyl group for subsequent reactions, the acetate ester can be readily cleaved via hydrolysis under basic or acidic conditions. Basic hydrolysis is often preferred for its mildness.

Principle: The ester is hydrolyzed by a nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the phenoxide and acetic acid. A final protonation step during workup affords the phenol.

Materials and Reagents:

-

Substituted phenyl acetate (from coupling reaction)

-

Base (e.g., LiOH, K₂CO₃, NaOH)

-

Solvent (e.g., Methanol/Water, THF/Water)

-

Acid for workup (e.g., 1 M HCl)

-

Round-bottom flask, magnetic stirrer

Experimental Protocol:

-

Dissolution: Dissolve the acetate-protected compound (1.0 equiv.) in a mixture of THF and methanol (e.g., 2:1 v/v).

-

Base Addition: Add an aqueous solution of LiOH (2.0-3.0 equiv., e.g., 1 M solution).

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 1-4 hours).

-

Work-up: Concentrate the reaction mixture to remove the organic solvents. Dilute the aqueous residue with water and acidify to pH ~5-6 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected phenol.

-

Purification: The crude product is often pure enough for the next step, but can be purified by column chromatography or recrystallization if necessary.

Caption: General experimental workflow for a cross-coupling reaction.

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound and all other reagents. Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood. Reagent Hazards:

-

Aryl Halides: Generally considered irritants. Avoid inhalation and skin contact[10].

-

Palladium Catalysts: Can be toxic and are often pyrophoric (Pd/C). Handle with care.

-

Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use. [11][12]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider pre-activation. |

| Insufficiently anhydrous/degassed solvent | Use freshly distilled/degassed solvents. Ensure the system is free of oxygen. | |

| Inappropriate base or ligand | Screen different bases and ligands. The combination is often key. | |

| Formation of Byproducts | Homocoupling of boronic acid | Ensure an oxygen-free environment. Add reagents in the specified order. |

| Protodebromination (loss of Br) | Use a milder base or lower reaction temperature. Ensure the solvent is dry. | |

| Difficult Purification | Co-elution with catalyst residues | Filter the crude reaction mixture through a pad of Celite or silica before concentration. |

References

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

PubChem. 5-Bromo-2-methoxyphenyl acetate. [Link]

-

Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Charles, M. D., Schultz, P., & Buchwald, S. L. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Org. Lett. 2005, 7, 3965-3968. [Link]

-

Taylor & Francis Online. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. [Link]

-

Joshaghani, M., et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. [Link]

-

ResearchGate. 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. [Link]

-

ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

- Google Patents. Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. matrixscientific.com [matrixscientific.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.fr [fishersci.fr]

Application Notes and Protocols for 5-Bromo-4-cyano-2-methoxyphenyl acetate in Drug Discovery

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding Intermediate

In the landscape of medicinal chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient construction of novel molecular entities. 5-Bromo-4-cyano-2-methoxyphenyl acetate is one such chemical intermediate, offering a unique combination of reactive sites that can be selectively addressed to generate a diverse array of complex molecules. While direct biological activity of this compound is not extensively documented, its true value lies in its potential as a precursor to pharmacologically relevant scaffolds, particularly substituted benzofurans and biaryl compounds. The presence of a protected phenol (acetate), a reactive aryl bromide, a cyano group, and a methoxy substituent makes it a rich platform for molecular elaboration.

This guide provides an in-depth exploration of the practical applications of this compound in a drug discovery context. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for key synthetic transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction planning and execution.

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO₃ |

| Molecular Weight | 270.08 g/mol |

| Appearance | Solid |

| CAS Number | 515832-53-8 |

| SMILES | CC(=O)OC1=C(C=C(C(=C1)Br)C=O)OC |

| InChI Key | ASXPDEWOKWKDBJ-UHFFFAOYSA-N |

Core Synthetic Transformations and Protocols

The strategic utility of this compound is centered around the sequential or orthogonal manipulation of its key functional groups. The following protocols are designed to be foundational for the synthesis of compound libraries for screening and lead optimization.

Deprotection of the Phenolic Hydroxyl Group: Hydrolysis of the Acetate

The acetate group serves as a protecting group for the phenolic hydroxyl. Its removal is often the initial step to unmask the phenol for subsequent reactions such as etherification or cyclization.

Causality of Experimental Choices:

-

Base-catalyzed hydrolysis (e.g., with sodium hydroxide or potassium carbonate) is a standard and efficient method for cleaving phenyl acetates. The choice of a mild base like potassium carbonate in methanol can be advantageous when other base-sensitive functional groups are present.

-

Acid-catalyzed hydrolysis (e.g., with hydrochloric acid in methanol) is also effective. The choice between acidic or basic conditions often depends on the overall stability of the molecule.

-

The reaction is typically monitored by Thin Layer Chromatography (TLC) to determine completion, ensuring that the starting material is fully consumed before workup.

Protocol 1: Base-Catalyzed Hydrolysis

Materials:

-

This compound

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, and standard glassware

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (10 mL per gram of acetate) in a round-bottom flask.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

To the residue, add water (20 mL) and carefully acidify to pH ~2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-Bromo-4-cyano-2-methoxyphenol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Workflow Diagram: Deprotection of the Phenolic Hydroxyl

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The aryl bromide moiety is a versatile handle for carbon-carbon bond formation, a cornerstone of modern drug discovery. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful tool for creating biaryl structures or introducing other carbon-based fragments.[1]

Causality of Experimental Choices:

-

Palladium Catalyst: A variety of palladium catalysts can be employed. Pd(PPh₃)₄ is a classic choice, while more modern catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) can offer higher reactivity and broader substrate scope.

-

Base: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used. The choice of base can significantly impact the reaction outcome.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen, so they must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (or the corresponding phenol)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive pressure of the inert gas.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL per gram of aryl bromide).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

Synthesis of a Benzofuran Scaffold: A Potential Pathway

Proposed Synthetic Pathway:

A potential route could involve the reduction of the cyano group to an aminomethyl group, followed by diazotization and intramolecular cyclization. A more direct approach might involve a transition-metal-catalyzed intramolecular cyclization.

Illustrative Workflow Diagram: Proposed Benzofuran Synthesis

Note on Protocol Development: The specific conditions for the cyclization step would require experimental optimization. Researchers should consult the literature for related intramolecular cyclizations of ortho-cyanophenols to guide their experimental design.

Conclusion and Future Perspectives

This compound is a strategically valuable, yet underutilized, building block in drug discovery. Its multifunctionality allows for a range of synthetic manipulations, providing access to diverse and complex molecular architectures. The protocols outlined in this guide for deprotection and cross-coupling reactions serve as a robust starting point for medicinal chemists to generate novel compound libraries. The potential for this intermediate to serve as a precursor for benzofuran and other heterocyclic systems warrants further investigation and opens up exciting avenues for the discovery of new therapeutic agents. As with any synthetic protocol, careful optimization and characterization are essential for successful implementation.

References

-

Bialas, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. Available from: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

-

Cai, G., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8569. Available from: [Link]

-

González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Available from: [Link]

Sources

Synthesis of Novel Mineralocorticoid Receptor Antagonists from Bromo-Phenyl Precursors: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and practical protocols for the synthesis of non-steroidal mineralocorticoid receptor (MR) antagonists, with a specific focus on leveraging bromo-phenyl precursors. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the scientific rationale behind the chosen synthetic strategies, thereby empowering researchers to adapt and innovate upon these methodologies.

Introduction: The Evolving Landscape of MR Antagonism

The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a crucial role in regulating blood pressure and electrolyte balance.[1] Its overactivation is implicated in a range of cardiovascular and renal diseases.[2] While steroidal MR antagonists like spironolactone and eplerenone have been clinically valuable, their use can be limited by side effects. This has spurred the development of novel, non-steroidal MR antagonists with improved selectivity and safety profiles.[3] A prominent class of these next-generation antagonists is based on the dihydropyridine (DHP) scaffold, with finerenone being a key clinical example.[4][5]

The strategic incorporation of a bromo-phenyl moiety serves as a versatile handle for synthetic elaboration, particularly through powerful cross-coupling reactions, enabling the exploration of a wide chemical space to optimize antagonist potency and selectivity. This guide will focus on a modular synthetic approach, highlighting the utility of bromo-phenyl precursors in the construction of dihydropyridine-based MR antagonists.

The Strategic Role of Bromo-Phenyl Precursors in MR Antagonist Synthesis

The selection of a bromo-phenyl precursor is a deliberate choice rooted in the principles of modern synthetic chemistry and structure-activity relationship (SAR) studies.

Causality behind the choice of Bromo-Phenyl Precursors:

-

Synthetic Versatility: The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This allows for the late-stage introduction of diverse aryl and heteroaryl groups, facilitating the rapid generation of analog libraries for SAR exploration.[8][9][10] The ability to modify this region of the molecule is crucial for fine-tuning the antagonist's interaction with the MR ligand-binding domain.

-

Electronic Properties: The electron-withdrawing nature of the bromine atom on the phenyl ring can influence the overall electronic properties of the molecule, which in turn can impact its binding affinity and antagonist activity.[11][12] SAR studies have shown that the substitution pattern on the 4-phenyl group of the DHP ring is a critical determinant of biological activity.[11][12]

-

Foundation for Core Scaffold Construction: Bromo-substituted benzaldehydes are key starting materials for the Hantzsch dihydropyridine synthesis, a robust and widely used multicomponent reaction for constructing the DHP core.[13][14][15][16]

Signaling Pathway of the Mineralocorticoid Receptor and Mechanism of Antagonism

Understanding the mechanism of MR activation is fundamental to designing effective antagonists.

Caption: Mineralocorticoid Receptor (MR) signaling pathway and mechanism of antagonism.

In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[17] Upon binding of the agonist aldosterone, the HSPs dissociate, leading to a conformational change, dimerization, and translocation of the MR into the nucleus.[18] In the nucleus, the MR dimer binds to specific DNA sequences known as mineralocorticoid response elements (MREs), recruiting co-regulators and initiating the transcription of target genes.[18] These genes encode proteins that regulate sodium and potassium transport, ultimately affecting blood pressure.[1]

Non-steroidal MR antagonists, synthesized from precursors like bromo-phenyl compounds, act by competitively binding to the MR. This binding event prevents the conformational changes necessary for receptor activation, dimerization, and/or the recruitment of co-activators, thereby blocking the downstream signaling cascade.[19]

Synthetic Workflow: From Bromo-Phenyl Precursors to Dihydropyridine-based MR Antagonists

The following diagram outlines a general and adaptable workflow for the synthesis of the dihydropyridine core of MR antagonists starting from a bromo-phenyl precursor.

Caption: General synthetic workflow for MR antagonists from bromo-phenyl precursors.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on the specific substrate and desired final product.

Protocol 1: Hantzsch Synthesis of a Bromo-Phenyl Dihydropyridine Intermediate

This protocol describes the synthesis of a key intermediate, diethyl 4-(4-bromo-2-cyanophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, a structural motif relevant to the synthesis of some MR antagonists.

Materials and Reagents:

| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |

| 4-Bromo-2-cyanobenzaldehyde | 210.03 g/mol | 10 | 2.10 g |

| Ethyl acetoacetate | 130.14 g/mol | 22 | 2.86 g |

| Ammonium acetate | 77.08 g/mol | 12 | 0.92 g |

| Ethanol | - | - | 30 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-cyanobenzaldehyde (2.10 g, 10 mmol), ethyl acetoacetate (2.86 g, 22 mmol), and ammonium acetate (0.92 g, 12 mmol).

-

Add ethanol (30 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.[14]

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add cold water (50 mL) to the reaction mixture with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water (2 x 20 mL).

-

Recrystallize the crude product from ethanol to afford the pure diethyl 4-(4-bromo-2-cyanophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate as a yellow solid.[13][20]

Self-Validation:

-

The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The melting point of the recrystallized product should be sharp and consistent with literature values for analogous compounds.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Bromo-Phenyl Dihydropyridine Intermediate

This protocol details the palladium-catalyzed coupling of the bromo-phenyl dihydropyridine intermediate with a generic arylboronic acid.

Materials and Reagents:

| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |

| Diethyl 4-(4-bromo-2-cyanophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 449.31 g/mol | 1 | 449 mg |

| Arylboronic acid | Varies | 1.2 | Varies |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 g/mol | 0.05 | 58 mg |

| Potassium carbonate (K₂CO₃) | 138.21 g/mol | 3 | 415 mg |

| 1,4-Dioxane/Water (4:1) | - | - | 10 mL |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-phenyl dihydropyridine intermediate (449 mg, 1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3 mmol).

-

Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask. The choice of a palladium catalyst with electron-donating phosphine ligands is crucial for efficient oxidative addition to the aryl bromide.[7][21]

-

Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture. The aqueous base is essential for the transmetalation step of the catalytic cycle.[6][22]

-

Heat the reaction mixture to 80-90 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 8-16 hours).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

-

Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired coupled product.[23]

Self-Validation:

-

Successful coupling is confirmed by the absence of the starting bromide and the appearance of the new biaryl product in the NMR and mass spectra.

-

The purity of the final compound should be assessed by HPLC.

Protocol 3: Amidation to Finerenone Analog

This protocol outlines the conversion of the dihydropyridine ester to the corresponding carboxamide, a key functional group in finerenone. This example shows the final step in a finerenone synthesis.

Materials and Reagents:

| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |

| (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid | 407.44 g/mol | 1 | 407 mg |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 g/mol | 1.5 | 243 mg |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 g/mol | 0.1 | 12 mg |

| Anhydrous Dimethylformamide (DMF) | - | - | 5 mL |

| Aqueous Ammonia (28-30%) | - | Excess | ~2 mL |

Procedure:

-

Dissolve the carboxylic acid intermediate (407 mg, 1 mmol) in anhydrous DMF (5 mL) in a dry flask under an inert atmosphere.

-

Add CDI (243 mg, 1.5 mmol) and a catalytic amount of DMAP (12 mg, 0.1 mmol).[24] CDI is a mild and effective activating agent for the carboxylic acid, forming a reactive acylimidazolide intermediate.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the activation by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add aqueous ammonia (~2 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final finerenone analog.[24]

Self-Validation:

-

The formation of the amide is confirmed by the appearance of the characteristic amide N-H protons in the ¹H NMR spectrum and the corresponding carbonyl signal in the ¹³C NMR spectrum.

-

The purity of the final product should be confirmed by HPLC analysis.

Conclusion

The synthetic pathways detailed in this guide, originating from versatile bromo-phenyl precursors, offer a robust and adaptable platform for the discovery and development of novel non-steroidal mineralocorticoid receptor antagonists. The deliberate choice of starting materials and reaction sequences, grounded in a thorough understanding of reaction mechanisms and structure-activity relationships, empowers researchers to rationally design and synthesize potent and selective MR modulators. The provided protocols, designed for self-validation, serve as a reliable foundation for further exploration in this therapeutically significant area of drug discovery.

References

- Google Patents. (2025).

-

Quick Company. (n.d.). An Improved Process For The Enantioselective Preparation Of Finerenone Intermediate Compound. [Link]

- Google Patents. (2023).

- Google Patents. (2023).

- Google Patents. (n.d.).

- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. [Link]

- Lerchen, A., Gandhamsetty, N., & List, B. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation.

- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4157.

- Chen, J., et al. (2024).

-

ResearchGate. (n.d.). Schematic illustration of mineralocorticoid receptor-mediated signaling pathways particularly in neoplastic cells. [Link]

- Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-481.

- Wang, L., et al. (2005).

- Khan, K. M., et al. (2013). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Bioorganic & Medicinal Chemistry, 21(7), 1783-1791.

- Boyle, R. G., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8014-8026.

- Gever, J. R., et al. (2007). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry, 50(15), 3563-3573.

- de la Cruz, P., et al. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Current Organic Chemistry, 11(1), 3-18.

-

JOVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

- Gomez-Sanchez, E. P., & Gomez-Sanchez, C. E. (2012). The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology. Molecular and Cellular Endocrinology, 350(2), 230-238.

-

Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]

-

European Patent Office. (2025). EP 4671243 A1 - FINERENONE, PREPARATION METHOD THEREFOR AND FINERENONE INTERMEDIATE. [Link]

- Fuller, P. J., & Young, M. J. (2005). Mechanisms of Mineralocorticoid Action. Hypertension, 46(6), 1227–1235.

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

- Li, Y., et al. (2010). Diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1424.

- Oswald, S., et al. (2023). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. CrystEngComm, 25(48), 6667-6672.

-

University of Missouri-St. Louis. (n.d.). Recrystallization and Crystallization. [Link]

- El-Sayed, R. A., & Al-Ghamdi, A. M. (2017). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Saudi Chemical Society, 21(Supplement 1), S277-S294.

- Jacobson, K. A., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 60(10), 4219–4234.

- Rossi, G. P., et al. (2011). Structure of the mineralocorticoid receptor antagonists currently available and of the new generation of antagonists. Journal of Hypertension, 29(9), 1675-1683.

- Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-40). The Royal Society of Chemistry.

-

Wikipedia. (n.d.). Mineralocorticoid receptor antagonist. [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

-

Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. [Link]

- Yamada, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-481.

- Cordomi, A., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3195.

-

The Royal Society of Chemistry. (n.d.). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. [Link]

Sources

- 1. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. tdcommons.org [tdcommons.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. ahajournals.org [ahajournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. books.rsc.org [books.rsc.org]

- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. orgsyn.org [orgsyn.org]

- 24. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Reaction of 5-Bromo-4-cyano-2-methoxyphenyl acetate with Organometallic Reagents

Introduction

5-Bromo-4-cyano-2-methoxyphenyl acetate is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates several key features: a reactive aryl bromide for cross-coupling reactions, a cyano group that is a versatile synthetic handle, a methoxy group that influences the electronic properties of the ring, and an acetate ester that can be a target for nucleophilic attack or a protecting group for the phenol. This guide provides a comprehensive overview of the reactivity of this substrate with various classes of organometallic reagents, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The strategic positioning of the bromo, cyano, and methoxy groups allows for a nuanced exploration of its chemical reactivity. The electron-withdrawing nature of the cyano group can influence the rate of palladium-catalyzed cross-coupling reactions at the C-Br bond. Furthermore, the presence of multiple electrophilic sites—the aryl bromide, the nitrile, and the acetate carbonyl—necessitates careful consideration of chemoselectivity when employing highly nucleophilic organometallic reagents such as Grignard and organolithium reagents.

This document is structured to provide both a theoretical framework and practical, step-by-step protocols for key transformations. Each section will delve into a specific class of organometallic reaction, discussing the underlying principles, potential challenges, and offering a validated starting point for laboratory execution.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety of this compound is an excellent handle for such transformations. The reactivity in these reactions generally follows the order I > Br > Cl.[1]

Suzuki-Miyaura Coupling: C-C Bond Formation with Organoboron Reagents